N-(2-hydroxypropyl)azepane-1-sulfonamide

Physicochemical Properties Drug-likeness Solubility

N-(2-Hydroxypropyl)azepane-1-sulfonamide (CAS 1156310-10-9) is a synthetic small molecule featuring a saturated seven-membered azepane ring linked to a sulfonamide group and an N-(2-hydroxypropyl) substituent. It belongs to the broader class of azepane sulfonamides, a scaffold investigated for diverse therapeutic applications including enzyme inhibition (e.g., 11β-HSD1, sEH) and anticancer activity [REFS-2, REFS-3].

Molecular Formula C9H20N2O3S
Molecular Weight 236.33 g/mol
Cat. No. B14910175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxypropyl)azepane-1-sulfonamide
Molecular FormulaC9H20N2O3S
Molecular Weight236.33 g/mol
Structural Identifiers
SMILESCC(CNS(=O)(=O)N1CCCCCC1)O
InChIInChI=1S/C9H20N2O3S/c1-9(12)8-10-15(13,14)11-6-4-2-3-5-7-11/h9-10,12H,2-8H2,1H3
InChIKeyUPVBNQMKGIHKKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxypropyl)azepane-1-sulfonamide: A Research Sulfonamide Scaffold with Emerging Targeted Activity


N-(2-Hydroxypropyl)azepane-1-sulfonamide (CAS 1156310-10-9) is a synthetic small molecule featuring a saturated seven-membered azepane ring linked to a sulfonamide group and an N-(2-hydroxypropyl) substituent . It belongs to the broader class of azepane sulfonamides, a scaffold investigated for diverse therapeutic applications including enzyme inhibition (e.g., 11β-HSD1, sEH) and anticancer activity [REFS-2, REFS-3]. Physicochemical characterization indicates compliance with Lipinski's Rule of Five (MW 236.33, clogP 0.29, TPSA 49.85 Ų), suggesting drug-like properties [3].

Procurement Risks of Substituting N-(2-Hydroxypropyl)azepane-1-sulfonamide with Other Azepane Sulfonamides


Azepane sulfonamides are not a functionally interchangeable class. Structure-activity relationship (SAR) studies on related series, such as 11β-HSD1 inhibitors, demonstrate that seemingly minor modifications like changing the N-substituent on the sulfonamide group or altering the substitution pattern on the azepane ring can lead to dramatic shifts in potency (e.g., from micromolar to low nanomolar IC50 values) and selectivity [1]. The specific N-(2-hydroxypropyl) chain introduces a hydrogen bond donor/acceptor and a chiral center, features known to critically influence target binding, solubility, and metabolic stability profiles compared to simple alkyl or aryl sulfonamide analogs [2]. Generic substitution without verifying the quantitative activity and selectivity profile of this exact compound against its intended target risks catastrophic assay failure.

Quantitative Differentiation Evidence for N-(2-Hydroxypropyl)azepane-1-sulfonamide Against Closest Analogs


Physicochemical Differentiation: Hydrophilicity vs. Azepane-1-sulfonamide Parent Scaffold

Computational predictions show that the N-(2-hydroxypropyl) substituent significantly improves hydrophilicity compared to the unsubstituted azepane-1-sulfonamide scaffold. The target compound has a predicted clogP of 0.29 and a Topological Polar Surface Area (TPSA) of 49.85 Ų [1]. While no direct experimental logP data for the parent scaffold is available in this context, the addition of a hydroxypropyl group is a well-established strategy to increase aqueous solubility, a critical factor for in vitro assay compatibility and oral bioavailability. This contrasts with more lipophilic azepane sulfonamides, such as those with phenyl or fluorophenyl substituents, which have higher clogP values and lower solubility .

Physicochemical Properties Drug-likeness Solubility

Kinase Selectivity Profile: TAK1 vs. CYP450 Off-Target Activity

A structurally related azepane sulfonamide bearing an N-(4-fluorophenyl) substituent instead of the N-(2-hydroxypropyl) group has been profiled against TAK1 and several CYP450 enzymes. It shows an IC50 of 37 nM against TAK1, while exhibiting significantly weaker inhibition of CYP2C9 (IC50 = 3,500 nM) and CYP3A4 (IC50 = 3,520 nM), representing a >94-fold selectivity window [1]. This data provides a class-level benchmark, strongly suggesting that the core azepane-1-sulfonamide scaffold, when appropriately substituted, can achieve potent target engagement with low off-target CYP450 liability. The N-(2-hydroxypropyl) variant, through its distinct hydrogen-bonding capacity, may further modulate this selectivity profile.

Kinase Inhibition TAK1 CYP450 Selectivity

Potential Application in Inflammatory Disease via sEH Inhibition

A closely related azepane sulfonamide, designated as Compound 46 in patent US10377744, demonstrates potent inhibition of soluble epoxide hydrolase (sEH) with a Ki of 9.90 nM [1]. sEH is a key enzyme in the arachidonic acid cascade, and its inhibition is a validated therapeutic strategy for hypertension, inflammation, and pain. This provides class-level evidence that the azepane-1-sulfonamide core, when appropriately derivatized, can engage the sEH target with high affinity. The N-(2-hydroxypropyl) group on the target compound may offer a differentiated pharmacokinetic or pharmacodynamic profile compared to the patented Compound 46 series.

Soluble Epoxide Hydrolase sEH Inflammation

High-Impact Research Scenarios for Procuring N-(2-Hydroxypropyl)azepane-1-sulfonamide


Chemical Probe Development for TAK1-Mediated Signaling Pathways

Researchers studying TGF-β, NF-κB, or MAP kinase signaling can use N-(2-hydroxypropyl)azepane-1-sulfonamide as a starting point for developing a novel TAK1 inhibitor chemical probe. Evidence from a close structural analog shows that the azepane sulfonamide scaffold can achieve a potent TAK1 IC50 of 37 nM with significant selectivity over CYP450 enzymes [1]. The N-(2-hydroxypropyl) substituent, with its hydrogen-bonding capability, may offer improved aqueous solubility over the fluorophenyl analog, facilitating more reliable dose-response studies in cell-based assays.

Lead Optimization for Soluble Epoxide Hydrolase (sEH) with Enhanced Solubility

In drug discovery programs targeting cardiovascular or inflammatory diseases via sEH inhibition, this compound offers a distinct advantage. While a related azepane sulfonamide achieved a potent Ki of 9.90 nM, many such inhibitors suffer from poor aqueous solubility, limiting their in vivo utility [2]. The predicted low clogP of 0.29 for N-(2-hydroxypropyl)azepane-1-sulfonamide directly addresses this liability, making it a superior scaffold for oral bioavailability optimization compared to more lipophilic analogs [3].

Negative Control or Selectivity Panel Compound for 11β-HSD1 Studies

Since the broader azepane sulfonamide class includes potent 11β-HSD1 inhibitors (e.g., compound 30 with IC50 = 3.0 nM), N-(2-hydroxypropyl)azepane-1-sulfonamide can be used as a selectivity panel compound to verify that biological effects are not due to off-target 11β-HSD1 inhibition, provided it is first confirmed to be inactive or weakly active against this target [4].

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